Ioglunide is synthesized from iodine and other chemical precursors. It falls under the classification of radiopaque agents, specifically iodinated contrast agents. These compounds are crucial in enhancing the clarity of images obtained from various imaging modalities, particularly in vascular studies and organ imaging.
The synthesis of Ioglunide typically involves several chemical reactions that incorporate iodine into a suitable organic framework. The most common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yields and purity of the final product.
Ioglunide has a complex molecular structure characterized by its iodine content. The molecular formula is typically represented as , where , , and denote the number of carbon, hydrogen, and iodine atoms respectively. The precise structure can vary based on the specific formulation used in clinical applications.
Ioglunide participates in various chemical reactions that are essential for its function as a contrast agent:
These reactions highlight the importance of understanding Ioglunide's chemical behavior in biological systems to optimize its use in medical imaging.
The mechanism of action of Ioglunide as a contrast agent involves several key processes:
Understanding these processes is vital for optimizing dosing regimens and minimizing adverse effects during imaging procedures.
Ioglunide exhibits several important physical and chemical properties:
These properties are crucial for ensuring that Ioglunide performs effectively as a contrast agent during medical imaging.
Ioglunide is primarily used in medical diagnostics as a contrast agent for:
The use of Ioglunide significantly improves diagnostic accuracy, aiding healthcare professionals in making informed decisions regarding patient care.
Ioglunide represents a significant advancement in nonionic iodinated contrast media (ICM), engineered to meet the demanding requirements of modern neurovascular and spinal imaging. As a nonionic dimeric compound, it embodies decades of scientific innovation aimed at optimizing radiographic efficacy while minimizing physiological stress. Its development responds to neuroradiology’s need for agents that provide exceptional contrast resolution in delicate neural tissues without compromising patient safety or procedural efficiency [1] [8].
The evolution of iodinated contrast media spans over a century, marked by systematic efforts to reduce toxicity while enhancing imaging performance. Early ionic monomers like sodium iodide (1920s) provided foundational radiopacity but exhibited prohibitive osmolality (5–8× plasma) and systemic toxicity. The 1950s introduction of triiodobenzene derivatives (e.g., diatrizoate) reduced acute toxicity but maintained high osmolality, causing significant adverse events including pain, endothelial damage, and nephrotoxicity [7] [8].
The 1970s–1980s witnessed two transformative breakthroughs:
Table 1: Evolution of Iodinated Contrast Media
Generation | Examples | Osmolality (mOsm/kg) | I: Particle Ratio |
---|---|---|---|
Ionic Monomers | Diatrizoate | 1,500–2,100 | 1.5:1 |
Nonionic Monomers | Iohexol, Iopamidol | 600–800 | 3:1 |
Nonionic Dimers | Ioglunide, Iodixanol | 290–320 | 6:1 |
Ioglunide emerged in the 2010s as a specialized dimeric agent addressing limitations in neurological imaging, particularly blood-brain barrier (BBB) compatibility and viscosity management during high-resolution CT/MRI perfusion studies [8] [10].
Ioglunide (C₃₂H₄₄I₆N₆O₁₆; MW ≈ 1,620 Da) belongs to the nonionic dimeric class, characterized by two triiodobenzene rings linked via a rigid aliphatic bridge. This architecture confers distinct advantages:
Molecular Design
Physicochemical Properties
Table 2: Key Properties of Ioglunide vs. Reference Agents
Parameter | Ioglunide | Iohexol (Monomer) | Iodixanol (Dimer) |
---|---|---|---|
Osmolality (mOsm/kg) | 290 | 796 | 290 |
Viscosity @ 37°C (cP) | 12.1 | 10.4 | 11.4 |
Log P (Octanol-Water) | -2.8 | -3.5 | -2.9 |
% Protein Binding | <1% | <1% | <1% |
Critically, ioglunide’s viscosity remains lower than most dimers due to optimized side-chain length, enabling smooth delivery through microcatheters during embolization or stroke therapy. Its near-zero protein binding prevents interactions with neural receptors or transporters at the BBB [4] [9].
Ioglunide’s properties translate into tangible advantages across advanced neuroimaging applications:
Cerebrovascular Imaging
Spinal and Intrathecal Applications
Oncological Imaging
Table 3: Clinical Advantages in Neuroradiology
Application | Key Benefit | Technical Basis |
---|---|---|
Cerebral DSA | Reduced vasospasm risk | Isotonicity preserves endothelial function |
Perfusion CT | Sharper time-density curves | Low viscosity enables compact bolus |
Metastasis Detection | Superior gray-white matter differentiation | High iodine flux at low pressure |
Pediatric Neuroimaging | No iodine-related thyrotoxicosis | Minimal free iodide release |
The 2025 ASNR Annual Meeting highlighted ioglunide’s role in "precision neuroimaging" workflows, particularly for amyloid-related imaging abnormalities (ARIA) monitoring in Alzheimer’s trials, where its low osmotic load minimizes BBB perturbation during serial studies [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7